molecular formula C16H23ClN2O4 B2625896 2-Amino-3-(1-((benzyloxy)carbonyl)piperidin-4-yl)propanoic acid hydrochloride CAS No. 2309447-20-7

2-Amino-3-(1-((benzyloxy)carbonyl)piperidin-4-yl)propanoic acid hydrochloride

Cat. No.: B2625896
CAS No.: 2309447-20-7
M. Wt: 342.82
InChI Key: NKHYOQJMMDWXLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-(1-((benzyloxy)carbonyl)piperidin-4-yl)propanoic acid hydrochloride is a synthetic compound with the molecular formula C16H22N2O4·HCl It is a derivative of propanoic acid and contains a piperidine ring substituted with a benzyloxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(1-((benzyloxy)carbonyl)piperidin-4-yl)propanoic acid hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced via a nucleophilic substitution reaction using benzyl chloroformate.

    Amino Acid Formation: The amino acid moiety is introduced through a series of reactions involving the addition of amino and carboxyl groups.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(1-((benzyloxy)carbonyl)piperidin-4-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloroformate in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

2-Amino-3-(1-((benzyloxy)carbonyl)piperidin-4-yl)propanoic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its role in biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties, including its use as a drug candidate or a pharmacological tool.

    Industry: Utilized in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-(1-((benzyloxy)carbonyl)piperidin-4-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid
  • 2-Amino-3-(1,2-dihydro-2-oxoquinoline-4-yl)propanoic acid
  • 3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}propanoic acid

Uniqueness

2-Amino-3-(1-((benzyloxy)carbonyl)piperidin-4-yl)propanoic acid hydrochloride is unique due to its specific substitution pattern and the presence of the benzyloxycarbonyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for specific research applications.

Properties

IUPAC Name

2-amino-3-(1-phenylmethoxycarbonylpiperidin-4-yl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4.ClH/c17-14(15(19)20)10-12-6-8-18(9-7-12)16(21)22-11-13-4-2-1-3-5-13;/h1-5,12,14H,6-11,17H2,(H,19,20);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHYOQJMMDWXLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC(C(=O)O)N)C(=O)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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